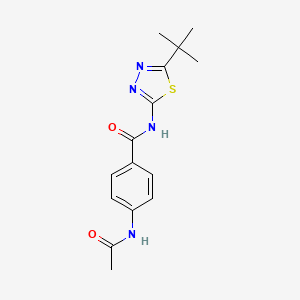

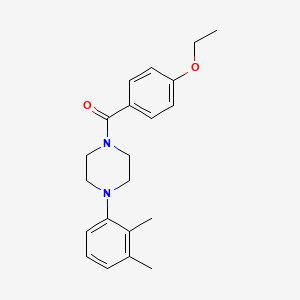

![molecular formula C17H18BrNO3 B5515129 3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)

3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The synthesis and study of benzaldehyde oxime derivatives, including variations like 3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime, is an area of interest due to their potential applications in various fields, including medicinal chemistry and materials science. These compounds can serve as intermediates for the synthesis of more complex molecules or have inherent biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from benzaldehydes or their oximes. Techniques such as bromination, etherification, and oximation are crucial. For example, synthesis involving palladium-catalyzed ortho-bromination has been utilized to create substituted 2-bromobenzaldehydes, which can be relevant for synthesizing related compounds (Dubost et al., 2011).

Molecular Structure Analysis

Structural characterization is often achieved using techniques such as FT-IR, GC-MS, NMR spectroscopy, and X-ray crystallography. These methods help in understanding the conformation, electronic structure, and geometric parameters of the compounds. A study on similar benzaldehyde oximes provided insight into their favored conformations and molecular properties through computational analysis (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including cycloadditions and condensations, forming a plethora of derivatives with diverse structures and functionalities. For instance, visible-light-catalyzed synthesis offers a method to create 1,3-benzoxazine derivatives from oximes, showcasing the reactivity and versatility of these compounds (Qi et al., 2023).

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, are determined by the compound's molecular structure. The introduction of functional groups like bromo, ethoxy, and oxime can significantly alter these properties, affecting their reactivity and application potential.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and oxidation-reduction behavior, are crucial for understanding how these compounds interact in chemical reactions. The presence of the oxime function introduces unique reactivity patterns, such as their ability to form nitriles or amides under certain conditions.

For further information on related compounds and their properties, the following references provide valuable insights:

- Synthesis and characterization of benzaldehyde oximes: (Balachander & Manimekalai, 2017).

- Palladium-catalyzed bromination as a key step in synthesis: (Dubost et al., 2011).

- Visible-light-catalyzed synthesis approaches: (Qi et al., 2023).

科学的研究の応用

Synthesis and Spectral Analysis

The synthesis and characterization of similar compounds, including their oximes, have been explored to understand their structural and electronic properties. For instance, the synthesis, spectral, and computational analysis of related benzaldehydes and their oximes have been reported, highlighting the importance of such compounds in studying molecular conformations and electronic properties. These analyses involve advanced techniques such as FT-IR, GC-MS, NMR spectroscopy, and computational methods like geometry optimization and potential energy scan (PES) studies. Such research lays the groundwork for further applications in materials science and chemical synthesis (Balachander & Manimekalai, 2017).

Catalysis and Chemical Transformations

Research has also focused on the application of related compounds in catalytic processes and chemical transformations. For example, studies on selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation highlight the utility of these compounds in synthesizing substituted 2-bromobenzaldehydes. This process involves a three-step sequence, demonstrating the compounds' role in facilitating complex organic transformations (Dubost et al., 2011).

Material Science and Photodynamic Therapy

In material science and therapeutic applications, related compounds serve as precursors or components in synthesizing materials with significant optical properties. For instance, the synthesis of new zinc phthalocyanine derivatives substituted with related compounds has been reported. These derivatives exhibit high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Environmental and Biological Applications

Additionally, related compounds have been studied for their potential environmental and biological applications. For example, the atmospheric reaction products of aromatic hydrocarbons, including related benzaldehydes, have been identified in ambient air samples. This research contributes to understanding atmospheric chemistry and potential environmental impacts of organic compounds (Obermeyer et al., 2009).

作用機序

将来の方向性

特性

IUPAC Name |

(NE)-N-[[3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3/c1-3-21-16-9-14(10-19-20)8-15(18)17(16)22-11-13-6-4-12(2)5-7-13/h4-10,20H,3,11H2,1-2H3/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENCQEHEXGHMEH-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

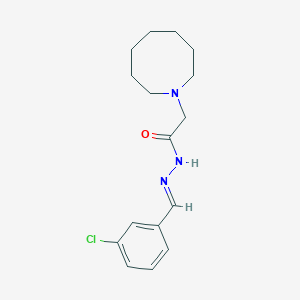

![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)

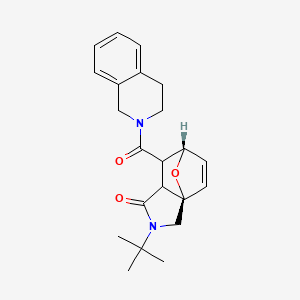

![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)

![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)